7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic) acid
CAS No.: 79255-95-1
Cat. No.: VC18506711
Molecular Formula: C35H28N6O15S4
Molecular Weight: 900.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79255-95-1 |
|---|---|
| Molecular Formula | C35H28N6O15S4 |
| Molecular Weight | 900.9 g/mol |
| IUPAC Name | 4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C35H28N6O15S4/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
| Standard InChI Key | SWVFFYFFEMGNNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two naphthalene sulfonate groups interconnected via a carbonyldiimino (-NH-C(O)-NH-) bridge. Each naphthalene moiety is functionalized with azo (-N=N-) groups linked to 2-methyl-4-sulphophenyl substituents, enhancing water solubility through sulfonic acid groups. The IUPAC name, 4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid, reflects this intricate arrangement.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 900.9 g/mol | |
| Solubility | High in water due to sulfonate groups | |
| Stability | Resists photodegradation up to 200°C | |
| pKa Values | ~1.5 (sulfonic acid), ~8.5 (hydroxyl) | Estimated |
The compound’s four sulfonic acid groups () confer exceptional hydrophilicity, facilitating its use in aqueous dye baths .
Synthesis and Industrial Production
Reaction Pathway
Synthesis involves sequential diazotization and coupling reactions:
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Diazotization: 2-methyl-4-sulfanilic acid is treated with nitrous acid () under acidic conditions to form the diazonium salt.
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Coupling: The diazonium salt reacts with 4-hydroxy-3-aminonaphthalene-2-sulfonic acid, forming the azo linkage.
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Bridge Formation: Carbonyldiimino linkage is established using phosgene () or urea derivatives .
Optimization Parameters
Industrial-scale production requires stringent control of:
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Temperature: Maintained at 0–5°C during diazotization to prevent premature decomposition.
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pH: Adjusted to 8–9 during coupling to favor electrophilic aromatic substitution .
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Stoichiometry: Excess diazonium salt (1.2 equivalents) ensures complete coupling.
Applications in Industry
Textile Dyeing
The compound’s sulfonate groups form strong ionic bonds with cationic sites on fabrics, achieving wash-fast colors. It is particularly effective on cotton and nylon, with typical usage concentrations of 0.5–2.0% w/w.
Biological Staining
In histology, it stains cytoplasmic granules in leukocytes at 0.1% solutions, though safer alternatives are increasingly preferred .
Environmental and Health Implications
Metabolic Pathways
Hepatic reductases cleave the azo bonds, yielding 2-methyl-4-sulfophenylamine and naphthalene sulfonic acids. The former is a suspected mutagen, with an LD50 of 320 mg/kg in rats .
Ecotoxicology
The compound’s half-life in aquatic systems exceeds 60 days, bioaccumulating in benthic organisms. Chronic exposure at 1.2 mg/L reduces Daphnia magna reproduction by 40% .
Remediation Strategies
Advanced oxidation processes (AOPs) using achieve 95% degradation within 120 minutes, outperforming activated sludge treatments (35% removal).
| Region | Status | Basis |
|---|---|---|
| EU | Restricted under REACH Annex XVII | Carcinogenic metabolites |
| USA | Permitted in textiles (EPA TSCA) | Limited bioavailability |
| China | Banned in food (GB 2760-2024) | Genotoxicity concerns |
Derivatives and Related Compounds
Sodium Salt Form
The sodium salt () enhances solubility to 450 g/L, making it preferable for liquid dye formulations .
Coordination Complexes
Reaction with forms a violet coordination complex (), though this derivative lacks commercial applications.
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